2-(Azetidin-3-yloxy)-6-chloropyridine
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Overview
Description
2-(Azetidin-3-yloxy)-6-chloropyridine is a chemical compound that belongs to the class of azetidines and pyridines Azetidines are four-membered nitrogen-containing heterocycles, while pyridines are six-membered nitrogen-containing aromatic heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method provides high yields and rapid reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, microwave irradiation, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, oxides, and reduced forms of the compound. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-chloropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and pyridine moieties allow it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and is used in similar applications.
3-Pyrrole-substituted 2-azetidinones: These compounds share the azetidine moiety and have similar chemical properties.
Uniqueness
2-(Azetidin-3-yloxy)-6-chloropyridine is unique due to its combination of azetidine and pyridine moieties, which provide distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
SGNBSMQUVZKAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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